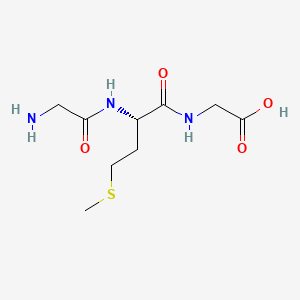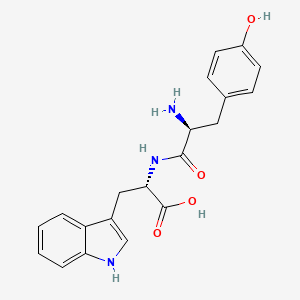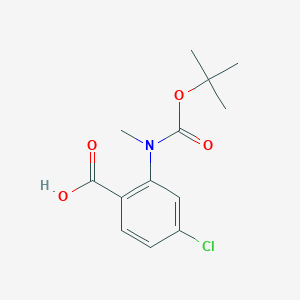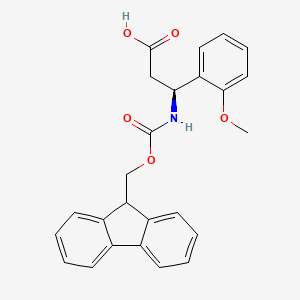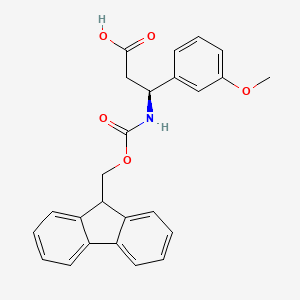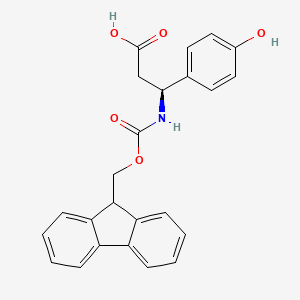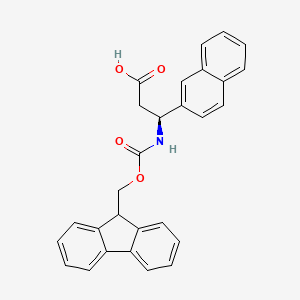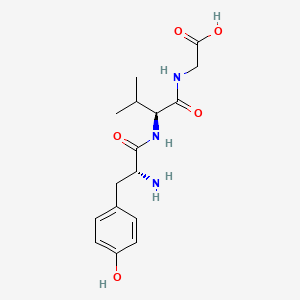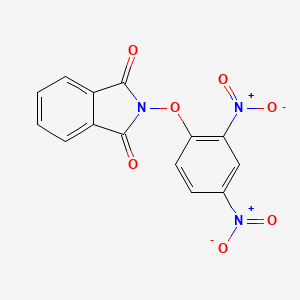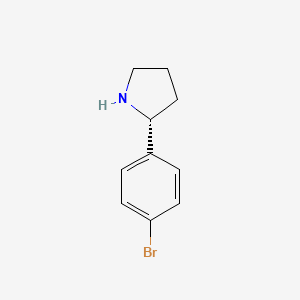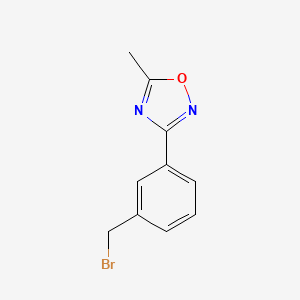
(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid
説明
“(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis. It is particularly used for the protection of amines, preventing them from reacting during certain chemical reactions .
Synthesis Analysis
The synthesis of compounds containing the Boc group can be achieved through various methods. One such method involves the use of oxalyl chloride for the selective deprotection of the Boc group from a structurally diverse set of compounds . This method is mild and can be performed under room temperature conditions, with yields up to 90% . Another method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” is characterized by the presence of a Boc group, which consists of a carbonyl (C=O) group and a tert-butyl group (C(CH3)3) attached to an oxygen atom . The compound also contains an amino group (NH2) and a carboxylic acid group (COOH).Chemical Reactions Analysis
The Boc group in “(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid” can undergo various chemical reactions. One notable reaction is its deprotection using oxalyl chloride . This reaction involves the removal of the Boc group, leaving behind the amine group .科学的研究の応用
Synthesis of Aldehyde Building Blocks : This compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial for the combinatorial solid-phase synthesis of peptide isosteres. The synthesis involves facile steps and yields aldehydes under various acidic conditions. This application is significant for developing novel peptides and related compounds (Groth & Meldal, 2001).
Divergent and Solvent Dependent Reactions : It is involved in divergent and solvent-dependent reactions with enamines. These reactions lead to the synthesis of various compounds like 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester and 1-amino-pyrroles, demonstrating its versatility in organic synthesis (Rossi et al., 2007).
Nonaqueous Determination of the Tert‐Butyloxycarbonyl Group : The tert-butyloxycarbonyl group, a key component of this compound, is used for quantitative cleavage from N-blocked amino acids and peptides. This method is rapid, simple, and plays a critical role in the analysis and determination of amino acid derivatives (Ehrlich-Rogozinski, 1974).
Synthesis of Amino Acid-Based Polyacetylenes : This compound is utilized in the synthesis of novel amino acid-derived acetylene monomers, which are essential in the study of the properties of polymers formed from these monomers. Such polymers have specific rotations and conformational properties, making them important in material science (Gao, Sanda, & Masuda, 2003).
Improved Selectivity in Removal of the Tert.-Butyloxycarbonyl Group : It plays a role in improving the selectivity of the removal of the tert-butyloxycarbonyl group from amino acids. This has implications in peptide synthesis, where selective deprotection is often required (Bodanszky & Bodanszky, 2009).
Activation of Carboxylic Acids : The compound is relevant in the activation of carboxylic acids as their active esters, leading to efficient formation of amides or peptides. This application is critical in peptide synthesis and the study of amino acid derivatives (Basel & Hassner, 2002).
特性
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBMLDXQOFMMED-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443488 | |
| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid | |
CAS RN |
79839-26-2 | |
| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



